Benzenamine, N,N,4-trimethyl-, N-oxide
Overview
Description
Molecular Structure Analysis
The molecular structure of Benzenamine, N,N,4-trimethyl-, N-oxide consists of a benzene ring with three methyl groups attached to the nitrogen atom. The N-oxide functionality (N⁺-O⁻) is formed by oxidation of the nitrogen atom. The compound’s 3D structure can be visualized using computational tools .
Physical And Chemical Properties Analysis
Scientific Research Applications
Photoconductive Properties
- Benzenamine derivatives like N,N-bis(4-methylphenyl)-4-benzenamine have been explored for their photoconductive properties. These substances are effective charge transfer materials, useful in the fabrication of photoreceptor cells. The synthesized compounds have shown promising results in terms of charge acceptance and photosensitivity (Cao Xiao-dan, 2003).
Organic Solar Cell Applications
- Derivatives like 4,4′-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC) are used in organic solar cells. They have been found to enhance the material quality and improve device properties, demonstrating their potential in renewable energy technologies (S. Sachdeva et al., 2018).
Photopolymerization
- Certain pyridinium benzo[a]phenazine-5-oxide derivatives, which are related to benzenamine, have been used as photosensitisers in photopolymerization processes. These compounds are effective in initiating free radical polymerization under visible light, indicating their utility in polymer science and material engineering (K. Podemska et al., 2014).
Electrochemical Synthesis and Applications
- The electrochemical synthesis of polymers based on benzenamine derivatives has been studied for their potential applications. These synthesized polymers, like poly(4-(2-furyl) benzenamine), exhibit electrochromic properties and corrosion protection, making them valuable in various industrial applications (Leyla Shahhosseini et al., 2015).
Antibacterial Activity
- Some benzenamine derivatives, such as N-(2,3,4-Trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine, have shown moderate antibacterial activity. This highlights their potential in the development of new antibacterial agents or additives in pharmaceuticals (Jian Li et al., 2009).
Photovoltaic Materials
- Star-shaped molecules based on triphenylamine and benzo[1,2,5]thiadiazol, linked to benzenamine, have been synthesized for use in organic solar cells. These materials have shown promising results in terms of power conversion efficiency, indicating their potential in the field of photovoltaics (Guanglong Wu et al., 2009).
properties
IUPAC Name |
N,N,4-trimethylbenzeneamine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALMPLUMOWIVJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](C)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883248 | |
Record name | Benzenamine, N,N,4-trimethyl-, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, N,N,4-trimethyl-, N-oxide | |
CAS RN |
825-85-4 | |
Record name | N,N-Dimethyl-p-toluidine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=825-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N,N,4-trimethyl-, N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N,N,4-trimethyl-, N-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N,N,4-trimethyl-, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, N,N,4-trimethyl-, N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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